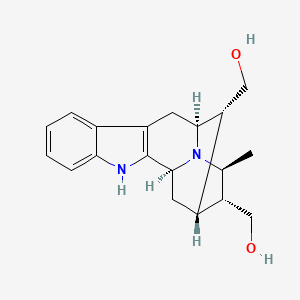![molecular formula C20H28O5 B1180586 (1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol CAS No. 165074-00-0](/img/structure/B1180586.png)
(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The complexity of tetracyclic and related structures often involves intricate synthesis processes and detailed analysis of molecular structures, chemical reactions, and properties. Studies have delved into the synthesis, structural analysis, and reactions of cyclo compounds, providing a foundation for understanding similar complex molecules.
Synthesis Analysis
Menzek et al. (2006) explored the reactions of epoxy cyclo compounds, leading to the discovery of new intramolecular oxygen migration pathways and the synthesis of complex structures through cleavage of carbon-oxygen bonds (Menzek & Altundas, 2006).
Molecular Structure Analysis
The structural analysis of complex molecules often requires advanced techniques like X-ray crystallography. For example, Odame et al. (2020) synthesized and characterized N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, providing detailed insights into its molecular structure (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
The study of chemical reactions and properties of complex molecules often reveals unique behaviors and reactivity patterns. For instance, Mitsudo et al. (1999) discussed the catalyzed dimerization of norbornadiene, showcasing the potential for forming new bonds and structures through specific catalytic processes (Mitsudo et al., 1999).
Physical Properties Analysis
The physical properties of complex molecules, such as solubility, melting points, and crystalline structure, are crucial for their application and manipulation. Detailed analyses, such as those provided by Odame et al. (2020), offer insights into the physical characteristics of synthesized compounds (Odame, Hosten, & Tshentu, 2020).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for the application and further modification of complex molecules. Studies like those conducted by Mitsudo et al. (1999) provide valuable information on the chemical properties through experimental synthesis and reaction studies (Mitsudo et al., 1999).
Aplicaciones Científicas De Investigación
Novel Brominated Flame Retardants in Environmental Research
Research on novel brominated flame retardants (NBFRs) highlights the need for further study on their occurrence, environmental fate, and toxicity. Significant knowledge gaps exist for many NBFRs, underscoring the importance of developing comprehensive analytical methods and understanding their impact on indoor environments and potential for leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Liquid Crystal Dimers and Phase Research
The study of methylene-linked liquid crystal dimers, such as certain tetrabromo compounds, reveals their role in forming unique nematic phases, demonstrating the importance of molecular structure in determining material properties. These findings contribute to the understanding of liquid crystalline behavior and potential applications in displays and sensors (Henderson & Imrie, 2011).
Cuticular Hydrocarbons in Ant Communication
A comprehensive review of ant cuticular hydrocarbons (CHCs) showcases the diversity and specificity of these compounds for communication within ant species. The study highlights the evolutionary and ecological significance of CHCs in ant behavior, offering insights into the chemical basis of social interaction and species recognition (Martin & Drijfhout, 2009).
Graphene-based Materials in Environmental Remediation
Graphene-based materials have been explored for the adsorptive and photocatalytic removal of tetracyclines from the environment, demonstrating their potential in addressing antibiotic contamination. This research underscores the importance of novel material applications in environmental management and pollution mitigation (Minale et al., 2020).
Mecanismo De Acción
Target of Action
This compound is a natural product for research related to life sciences , and further studies are needed to identify its specific molecular targets.
Mode of Action
It is known that this compound is a diterpenoid , a class of compounds that often interact with biological targets to exert their effects.
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Result of Action
It is suggested that it may have antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Propiedades
IUPAC Name |
(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAIVMEZFVLJK-STEXWYFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@H](O3)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)